(Z)-2-Bromo-3-(2-fluorophenyl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Bromo-3-(2-fluorophenyl)acrylaldehyde is an organic compound that features a bromine atom and a fluorophenyl group attached to an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-3-(2-fluorophenyl)acrylaldehyde typically involves the reaction of 2-fluorobenzaldehyde with a brominating agent under controlled conditions. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to achieve the bromination of the acrylaldehyde moiety .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The process typically includes the use of a solvent system, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Bromo-3-(2-fluorophenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 2-Bromo-3-(2-fluorophenyl)acrylic acid.
Reduction: 2-Bromo-3-(2-fluorophenyl)propanol.
Substitution: 2-Amino-3-(2-fluorophenyl)acrylaldehyde (when reacted with an amine).
Scientific Research Applications
(Z)-2-Bromo-3-(2-fluorophenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Z)-2-Bromo-3-(2-fluorophenyl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine and fluorophenyl groups may also contribute to the compound’s reactivity and specificity in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzaldehyde: Lacks the bromine atom and acrylaldehyde moiety.
3-Bromo-2-fluorobenzaldehyde: Similar structure but lacks the acrylaldehyde group.
2-Bromo-3-(2-chlorophenyl)acrylaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
(Z)-2-Bromo-3-(2-fluorophenyl)acrylaldehyde is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H6BrFO |
---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
(Z)-2-bromo-3-(2-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6BrFO/c10-8(6-12)5-7-3-1-2-4-9(7)11/h1-6H/b8-5- |
InChI Key |
OAHMEDVZELGRCS-YVMONPNESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C=O)\Br)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.